6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole - 1210284-65-3

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole

Catalog Number: EVT-2790672
CAS Number: 1210284-65-3
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273

Compound Description: ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits preclinical antipsychotic-like and procognitive activities. []

2-(5-((Benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol

Compound Description: This compound is a potent cytotoxic agent with an IC50 of 1.8 µM/mL against MCF-7 breast cancer cells, comparable to the standard drug Doxorubicin (IC50 1.2 ± 0.005 µM/mL). []

Relevance: 2-(5-((Benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol exhibits structural similarities to benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone through the presence of both a benzo[d]thiazole and a 1,3,4-oxadiazole ring system. While the target compound has these rings connected through a piperidine spacer, this related compound connects them through an oxymethylene linker.

6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)-1H-benzo[d]imidazole Derivatives

Compound Description: These benzimidazole-linked 1,3,4-oxadiazole derivatives were synthesized to explore their antimicrobial potential. Several compounds, specifically 4a, 4b, 4d, 4g, 4h, and 4n, showed potent activity against Bacillus subtilis compared to gentamicin. []

Relevance: This series of compounds shares structural resemblance to the target compound, benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, by featuring a 1,3,4-oxadiazole ring linked to an aromatic system (benzimidazole in this case) through an ethyl linker. In contrast, the target compound utilizes a piperidine linker and a benzo[d]thiazole system.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: Compound 35b, a 6-dihydroxy-1H-benzo[d]imidazole derivative, exhibited potent JNK3 inhibition (IC50 = 9.7 nM) and neuroprotective effects against amyloid β-induced neurotoxicity in rat neurons. It also displayed high selectivity over JNK1 and JNK2 isoforms. []

Relevance: Despite lacking a 1,3,4-oxadiazole moiety, compound 35b shares a core structural feature with benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone through the presence of a piperidine ring directly connected to an aromatic system (a substituted benzo[d]imidazole in this case) via a carbonyl group.

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d)

Compound Description: This series of 1,3,4-oxadiazole derivatives was evaluated for anticonvulsant activity. Compound 6b exhibited the most potent activity within this series. []

5-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-1,3,4- oxadiazole-2-thiol-tethered substituted 4-(bromomethyl)-7-methyl-2H-chromen-2-one derivatives

Compound Description: This series of coumarin-benzotriazole hybrids, incorporating a 1,3,4-oxadiazole linker, were synthesized and evaluated for their anti-tubercular activity. Compound 5f, 4-((5-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-6-methoxy-2H-chromen-2-one, exhibited promising anti-mycobacterial activity with an MIC value of 15.5 µM against the H37Rv strain of Mycobacterium tuberculosis. []

Relevance: Although lacking a piperidine ring, these compounds are related to benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone through the common 1,3,4-oxadiazole motif. Both sets of compounds feature aromatic systems connected to the oxadiazole ring (a coumarin and benzotriazole in this case, compared to benzo[d]thiazole in the target compound).

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist that promotes sleep in animals and humans without significantly altering sleep architecture. []

Relevance: While lacking a 1,3,4-oxadiazole or piperidine ring, almorexant is mentioned alongside another orexin receptor antagonist, 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042), in a study comparing various orexin receptor antagonists. SB-674042 features both a pyrrolidine ring and a 1,3,4-oxadiazole, making it structurally similar to the target compound, benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone.

SB-674042

Compound Description: SB-674042 [1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone] is a selective orexin 1 receptor (OX1) antagonist. []

Relevance: SB-674042 is structurally related to the target compound, benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, because both share a 1,3,4-oxadiazole ring linked to a cyclic amine (pyrrolidine in SB-674042 and piperidine in the target compound). Both compounds also possess an aromatic ring system connected to the cyclic amine through a carbonyl group.

(R)-methanandamide

Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It stimulates nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) in a dose-dependent manner through a mechanism independent of CB1 and CB2 cannabinoid receptors. [, ]

Relevance: Although not directly related structurally, (R)-methanandamide is discussed in research examining the vascular effects of anandamide, which has been shown to interact with a putative anandamide receptor alongside other structurally diverse compounds, including abnormal cannabidiol. Abnormal cannabidiol shares a structural feature with benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: a five-membered heterocyclic ring with a fused benzene ring. ,

Abnormal Cannabidiol

Compound Description: Abnormal cannabidiol is a cannabinoid that stimulates nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC). []

Relevance: Abnormal cannabidiol shares a structural feature with benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: a five-membered heterocyclic ring with a fused benzene ring.

3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide Derivatives

Compound Description: These are a series of 2-phenylquinoline-4(3H)-one derivatives synthesized and characterized for potential antimicrobial activity. []

Relevance: While not directly sharing the same ring systems, these derivatives are considered structurally related to benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone due to the presence of a substituted propyl chain connected to a nitrogen-containing heterocyclic ring. This propyl chain is also connected to a larger aromatic system, mirroring the core structure of the target compound.

Properties

CAS Number

1210284-65-3

Product Name

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone

Molecular Formula

C18H18N4O2S

Molecular Weight

354.43

InChI

InChI=1S/C18H18N4O2S/c23-18(13-3-4-14-15(9-13)25-10-19-14)22-7-5-12(6-8-22)17-21-20-16(24-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2

InChI Key

MPLIIMWGADSNBO-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.